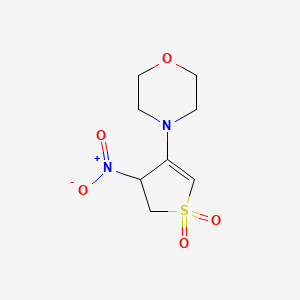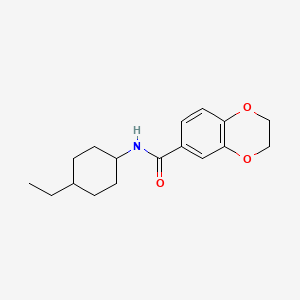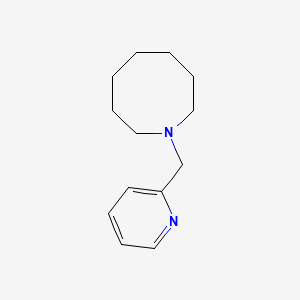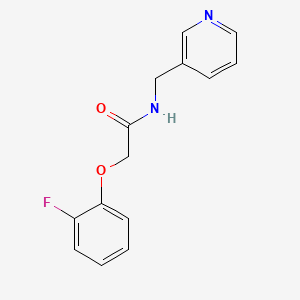
4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine, also known as NTM, is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields. NTM is a derivative of thiomorpholine and has a nitro group attached to the thienyl ring. In
Wirkmechanismus
The mechanism of action of 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine is not fully understood. However, studies have suggested that 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes involved in these processes. 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine has been shown to have a range of biochemical and physiological effects. Studies have shown that 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine can induce oxidative stress in cancer cells, leading to their death. 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine in lab experiments is its potent anti-cancer and anti-inflammatory properties. However, the complex synthesis method of 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine can be a limitation for its use in lab experiments. Additionally, the mechanism of action of 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine. One area of research is the development of more efficient and cost-effective synthesis methods for 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine. Another area of research is the exploration of the potential use of 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine in combination with other anti-cancer or anti-inflammatory agents. Additionally, further studies are needed to fully understand the mechanism of action of 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine and its potential applications in various fields.
Conclusion:
In conclusion, 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine is a heterocyclic compound that has been extensively studied for its potential applications in cancer research and as an anti-inflammatory agent. 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine has potent anti-cancer and anti-inflammatory properties and has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models of inflammatory diseases. While the complex synthesis method of 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine can be a limitation for its use in lab experiments, there are several future directions for the study of 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine, including the development of more efficient synthesis methods and the exploration of its potential use in combination with other agents.
Synthesemethoden
The synthesis of 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine involves the reaction of thiomorpholine with 4-chloro-1,1-dioxido-4,5-dihydro-3-thiophenecarboxylic acid followed by nitration. The product obtained is then treated with morpholine to obtain 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine. The synthesis method of 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine has been extensively studied for its potential applications in various fields. One of the most promising applications of 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine is in the field of cancer research. Studies have shown that 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine has potent anti-cancer properties and can inhibit the growth of cancer cells. 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine has also been studied for its potential use as an anti-inflammatory agent. It has been shown to reduce inflammation in animal models of inflammatory diseases.
Eigenschaften
IUPAC Name |
4-morpholin-4-yl-3-nitro-2,3-dihydrothiophene 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O5S/c11-10(12)8-6-16(13,14)5-7(8)9-1-3-15-4-2-9/h5,8H,1-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEOBSWLTLRDMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CS(=O)(=O)CC2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5321802 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amino]ethanol](/img/structure/B5234488.png)
![6-{3-[1-(3-methoxypropyl)-1H-pyrazol-3-yl]phenyl}-N,N-dimethyl-4-pyrimidinamine](/img/structure/B5234490.png)
![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5234491.png)

![2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline](/img/structure/B5234511.png)
![N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5234515.png)
amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5234516.png)


![ethyl (5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5234532.png)

![2-(4-chlorophenoxy)-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5234540.png)
![1-chloro-4-(2-chlorophenyl)-2-[(2-nitrophenyl)thio]-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B5234564.png)